molecular formula C4H8CoN2O4 B102182 Cobalt glycine CAS No. 17829-66-2

Cobalt glycine

Cat. No.: B102182
CAS No.: 17829-66-2
M. Wt: 207.05 g/mol
InChI Key: XCTITUGPTCDTON-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt glycine is a coordination compound formed by the interaction of cobalt ions with glycine, an amino acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound complexes are known for their ability to form stable structures and exhibit interesting redox and magnetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt glycine complexes can be synthesized through various methods. One common approach involves the reaction of cobalt nitrate with glycine in an aqueous solution. The mixture is typically heated to facilitate the formation of the complex. For example, a simple route involves dissolving cobalt nitrate hexahydrate and glycine in distilled water, followed by heating the mixture to 300°C under magnetic stirring. The resulting solid product is then carbonized at 900°C under an argon atmosphere to obtain mesoporous graphitic carbons with embedded cobalt nanoparticles .

Industrial Production Methods: Industrial production of this compound complexes may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The carbonization step is crucial for obtaining the desired properties of the this compound complex.

Chemical Reactions Analysis

Types of Reactions: Cobalt glycine complexes undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the cobalt ion and the nature of the ligands.

Common Reagents and Conditions:

    Oxidation: this compound complexes can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can occur when this compound complexes react with other ligands, such as ammonia or ethylenediamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound complexes may result in the formation of cobalt(III) complexes, while reduction can yield cobalt(II) complexes .

Mechanism of Action

The mechanism of action of cobalt glycine complexes involves their ability to form stable coordination bonds with various biological molecules. The cobalt ion can interact with the amino and carboxyl groups of glycine, forming a stable five-membered ring structure. This interaction can influence the redox properties of the complex, allowing it to participate in electron transfer reactions. Additionally, this compound complexes can bind to DNA and proteins, potentially leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Cobalt glycine complexes can be compared with other cobalt amino acid complexes, such as cobalt leucine and cobalt threonine complexes. These compounds share similar coordination environments but differ in their specific ligands and resulting properties . For example:

    Cobalt leucine complex: This complex has leucine as the ligand, which may result in different biological activities compared to this compound.

    Cobalt threonine complex: This complex involves threonine as the ligand, potentially leading to variations in redox properties and stability.

The uniqueness of this compound lies in its simple structure and the ability to form stable complexes with interesting redox and magnetic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-aminoacetate;cobalt(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5NO2.Co/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTITUGPTCDTON-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8CoN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-40-6 (Parent)
Record name Cobalt glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80939066
Record name Cobalt(2+) bis(aminoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14281-74-4, 17829-66-2
Record name Bis(glycinato-κN,κO)cobalt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14281-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobalt glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(2+) bis(aminoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt glycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt glycine
Reactant of Route 2
Cobalt glycine
Reactant of Route 3
Cobalt glycine
Reactant of Route 4
Reactant of Route 4
Cobalt glycine
Reactant of Route 5
Cobalt glycine
Reactant of Route 6
Cobalt glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.